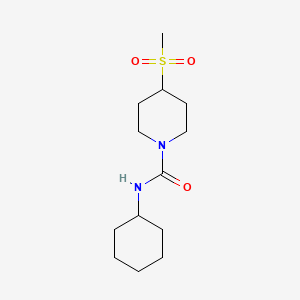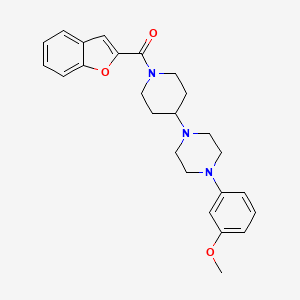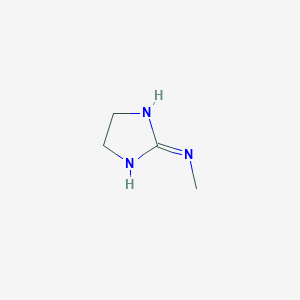
N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide” is a chemical compound with the molecular formula C13H24N2O3S. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of the compound is 288.41.Chemical Reactions Analysis
Piperidine derivatives are formed through various intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Aplicaciones Científicas De Investigación
PET Imaging of Serotonin Receptors
A study explored the use of 18F-Mefway, a compound related to N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide, for PET imaging to quantify serotonin 1A receptors in human subjects. This research highlighted 18F-Mefway's potential as a PET radioligand for imaging serotonin receptors, despite its lower distribution volume ratios compared to another compound, 18F-FCWAY. The resistance of 18F-Mefway to in vivo defluorination, eliminating the need for a defluorination inhibitor, positions it as a valuable tool for receptor imaging (Choi et al., 2015).
Selective 5-HT(2A) Receptor Antagonists
Another study identified a series of acyclic sulfones, structurally related to N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide, as high-affinity, selective 5-HT(2A) receptor antagonists. These compounds demonstrate the potential for oral bioavailability and brain penetration, making them suitable for evaluation in animal models. This discovery outlines a path for the development of new treatments for disorders involving the 5-HT(2A) receptor (Fletcher et al., 2002).
Analytical Profiles of Arylcyclohexylamines
Research conducted on the analytical profiles of three psychoactive arylcyclohexylamines provides insights into the chemical characterization and potential applications of similar compounds. This includes methodologies for their determination in biological matrices, contributing to the understanding of their pharmacological effects and potential therapeutic uses (De Paoli et al., 2013).
Cyclin-dependent Kinase Inhibitors
A study on beta-piperidinoethylsulfides, which share a core structural motif with N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide, demonstrated their application in inhibiting cyclin-dependent kinase CDK2. This research not only underscores the therapeutic potential of these compounds in cancer treatment but also highlights the innovative synthetic methodology that can be applied in medicinal chemistry for drug development (Griffin et al., 2006).
Highly Enantioselective Lewis Basic Catalysts
The development of l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines showcases the chemical versatility and potential of piperidine derivatives in synthetic organic chemistry. This research offers a novel approach to producing compounds with high enantioselectivity and broad substrate profiles, highlighting the significance of the arene sulfonyl group for catalytic performance (Wang et al., 2006).
Mecanismo De Acción
Target of Action
Piperidine derivatives are known to interact with a variety of biological targets .
Mode of Action
Piperidine derivatives have been reported to exhibit a wide range of biological and pharmaceutical activities . The compound’s interaction with its targets and any resulting changes would depend on the specific biological target and the context of the interaction.
Biochemical Pathways
Piperidine derivatives have been reported to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Piperidine derivatives have been reported to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Propiedades
IUPAC Name |
N-cyclohexyl-4-methylsulfonylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-19(17,18)12-7-9-15(10-8-12)13(16)14-11-5-3-2-4-6-11/h11-12H,2-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCDAQCZJYHUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2991327.png)
![N-[(2-chlorophenyl)methyl]-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2991330.png)

![2,9-Dioxadispiro[2.0.44.33]undecane](/img/structure/B2991335.png)



![(5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2991339.png)

![N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2991344.png)
![6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B2991346.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2991347.png)